DND-153 dye
Description
Significance of Fluorescent Dyes in Advanced Spectroscopic Applications
Fluorescent dyes are pivotal in advanced spectroscopic applications, offering insights into the intricate workings of biological systems. Their utility spans a wide range of techniques, including fluorescence microscopy, flow cytometry, and fluorescence lifetime imaging. These methods allow for the real-time tracking of molecules, the measurement of intracellular environmental parameters like pH, and the observation of dynamic cellular processes such as endocytosis and organelle trafficking. evidentscientific.comacs.org The development of dyes with specific targeting capabilities and responsive fluorescence properties has significantly advanced our understanding of cellular function and dysfunction. frontiersin.orgrsc.org
Overview of DND-153 Dye as a Specialized Fluorescent Probe
DND-153, also known as LysoSensor™ Green DND-153, is a specialized fluorescent probe designed for the investigation of acidic organelles, particularly lysosomes. thermofisher.comnih.gov It is a cell-permeable weak base that selectively accumulates in these acidic compartments. nih.govresearchgate.net A key characteristic of DND-153 is that it is brightly fluorescent even at neutral pH, unlike some other LysoSensor dyes that are virtually non-fluorescent except in acidic environments. thermofisher.comthermofisher.com This property makes it useful for studying changes in lysosomal pH. nih.gov The fluorescence intensity of DND-153 increases as the pH of its environment becomes more acidic, although without significant shifts in its absorption or emission spectra. researchgate.net This pH-dependent fluorescence is a result of the protonation of the dye's side chain, which alleviates fluorescence quenching. thermofisher.comresearchgate.net
The chemical structure of DND-153 is based on a 1,2-naphthoylenebenzimidazole framework with an aliphatic amine substitution that confers its pH sensitivity. nih.gov It is classified as an organic heteropentacyclic compound. nih.gov
Historical Context of LysoSensor Dye Development for Subcellular Investigations
The development of the LysoSensor™ family of dyes by Molecular Probes (now part of Thermo Fisher Scientific) was driven by the need for more specific and effective tools to study the dynamic aspects of lysosome biogenesis and function in living cells. evidentscientific.comthermofisher.com Before the advent of probes like LysoTracker™ and LysoSensor™, researchers often relied on less specific acidotropic probes such as neutral red and acridine (B1665455) orange. thermofisher.com The LysoSensor™ dyes were specifically engineered as fluorescent pH indicators that accumulate in acidic organelles due to protonation. thermofisher.comthermofisher.com This accumulation mechanism, coupled with their pH-dependent fluorescence, provided a significant advantage over previous methods. thermofisher.com The development of a range of LysoSensor™ dyes with different pKa values and spectral characteristics, including DND-153, has provided researchers with a versatile toolkit to investigate the acidification of lysosomes and its role in various cellular processes and diseases. thermofisher.comresearchgate.net For instance, the LysoSensor™ Yellow/Blue DND-160 (PDMPO), first synthesized in 1999, offered the ability for ratiometric pH measurements, a significant advancement in the field. nih.gov
Research Findings on this compound
Photophysical Properties
DND-153 exhibits specific photophysical properties that make it a valuable tool for cellular imaging. Its fluorescence characteristics are notably influenced by the pH of its environment.
| Property | Value | Reference |
| Excitation Maximum | 442 nm | thermofisher.com |
| Emission Maximum | 505 nm | thermofisher.com |
| pKa | ~7.5 | thermofisher.comthermofisher.com |
| Fluorescence Behavior | Brightly fluorescent at neutral pH; fluorescence intensity increases in acidic environments. | thermofisher.comresearchgate.net |
The fluorescence lifetime of DND-153 has also been characterized. Studies have shown a biexponential fluorescence decay, with a dominant long-lifetime component. researchgate.net Raising the buffer pH has been observed to increase the quenching effects of its basic side chain, leading to a reduction in its steady-state fluorescence and lifetime. nih.govnih.gov
Mechanism of Action and Application
DND-153 functions as an acidotropic probe. As a weak base, it can freely permeate cell membranes in its neutral state. nih.govresearchgate.net Upon entering acidic organelles like lysosomes, the dye becomes protonated. thermofisher.comthermofisher.com This protonation not only leads to its accumulation within these compartments but also relieves the fluorescence quenching caused by its side chain, resulting in an increase in fluorescence intensity. thermofisher.comresearchgate.net
This pH-dependent fluorescence makes DND-153 a useful indicator for studying lysosomal acidification and pH changes. nih.gov It has been employed in studies to differentiate between acidic and non-acidic lysosomes, where higher fluorescence intensity corresponds to a more acidic environment. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20N4O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
17-[2-(dimethylamino)ethylamino]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C22H20N4O/c1-25(2)13-12-23-17-11-10-15-20-14(17)6-5-7-16(20)22(27)26-19-9-4-3-8-18(19)24-21(15)26/h3-11,23H,12-13H2,1-2H3 |
InChI Key |
LYRLCJQODZGYDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Dnd 153 Dye
Methodologies for Laboratory-Scale Synthesis of DND-153 Dye Analogs
While the precise synthesis of DND-153 itself is proprietary, the laboratory-scale synthesis of its analogs can be inferred from established methods for creating similar heterocyclic fluorescent dyes. These strategies often involve multi-step sequences that build the core fluorophore and subsequently introduce functional groups.
Common synthetic routes for analogous dye systems, such as coumarins, rhodamines, and other heterocyclic structures, provide a blueprint for potential pathways to DND-153 derivatives. acs.orgresearchgate.net A plausible approach for synthesizing analogs of a naphthoylenebenzimidazole dye would involve:
Condensation Reactions: A key step would likely be the condensation of an o-phenylenediamine (B120857) derivative with a naphthalic anhydride (B1165640) derivative. This reaction forms the central benzimidazole (B57391) ring fused with the naphthoylene system, creating the core fluorophore.
Cross-Coupling Reactions: To introduce diverse substituents onto the aromatic core, modern cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions could be employed. For instance, a brominated naphthoylenebenzimidazole intermediate could be coupled with various boronic acids or amines to install different functional groups that modulate the probe's electronic and photophysical properties. acs.org
Functional Group Interconversion: Standard organic transformations can be used to modify the side chains. For example, the synthesis of rhodamine analogs involves formylation followed by condensation with substituted anilines. researchgate.net Similar strategies could be used to install or modify the weak base side chain on the DND-153 core, which is critical for its function as a pH sensor.
Chromatographic Purification Techniques for this compound Derivatives
The purification of DND-153 derivatives is essential to remove unreacted starting materials, byproducts, and other impurities, ensuring high color purity and reliable performance. whiterose.ac.ukcolumn-chromatography.com Column chromatography is the most prevalent technique for the purification of dye intermediates and final products on a laboratory scale. whiterose.ac.ukrsc.orgntnu.no
Silica gel is the most common stationary phase for the purification of fluorescent dyes and their intermediates. whiterose.ac.ukrsc.org The choice of eluent (mobile phase) is critical and is determined by the polarity of the target compound. Thin-layer chromatography (TLC) is typically used to identify the optimal solvent system and monitor the progress of the column purification. whiterose.ac.uk
Table 1: Example Chromatographic Systems for Purifying Fluorescent Dye Analogs
| Derivative Type | Stationary Phase | Mobile Phase (Eluent System) | Reference |
|---|---|---|---|
| Heterocyclic Dye Intermediates | Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) (97:3 to 95:5) | rsc.org |
| Substituted Pyrimidines | Silica Gel | Cyclohexane (B81311) / Ethyl Acetate (B1210297) (8:2) | rsc.org |
| Tricyclic Compounds | Silica Gel | Dichloromethane (DCM) / Ethyl Acetate (AcOEt) (8:2) | rsc.org |
| General Reactive Dyes | Silica Gel | n-butanol / n-propanol / ethyl acetate / water (20:40:10:30) | whiterose.ac.uk |
A general procedure for purifying dyes involves dissolving the crude product in a minimum amount of a solvent like dimethylformamide (DMF), filtering out insoluble impurities, and then precipitating the purified dye by adding a non-solvent such as acetone. whiterose.ac.uk
Structural Modifications and Their Influence on Probe Functionality
The functionality of a fluorescent probe like DND-153 is defined by its photophysical properties (e.g., absorption and emission wavelengths, fluorescence quantum yield) and its biological targeting capabilities. Structural modifications to the dye's core or side chains can profoundly influence these characteristics.
The key functional feature of LysoSensor probes is their nature as weak bases that are protonated in acidic environments. thermofisher.com This protonation relieves the fluorescence quenching caused by a photoinduced electron transfer (PET) mechanism involving the weak-base side chain. thermofisher.com Consequently, the dye's fluorescence intensity increases significantly in acidic compartments like lysosomes. thermofisher.comnih.gov For DND-153, which has a reported pKa of approximately 7.5, it remains brightly fluorescent even at neutral pH, while other analogs with lower pKa values are non-fluorescent until they enter an acidic environment. thermofisher.comgoogle.com
Structural modifications can be strategically implemented to alter probe functionality:
Altering pH Sensitivity: Modifying the electronic properties and structure of the amine side chain directly impacts the pKa of the probe. This allows for the tuning of the pH range over which the probe exhibits a fluorescent response.
Changing Organelle Targeting: While the weak base moiety directs the probe to acidic organelles like lysosomes, other targeting groups can be incorporated. For instance, attaching a lipophilic cation, such as a triphenylphosphonium (TPP) group, can redirect the dye to accumulate in mitochondria, driven by the mitochondrial membrane potential. frontiersin.org
Shifting Spectral Properties: Modifications to the aromatic core of the naphthoylenebenzimidazole system can alter the electronic structure and thus the absorption and emission wavelengths. Introducing electron-donating or electron-withdrawing groups can induce an intramolecular charge transfer (ICT) state, often leading to a red-shift in the emission spectrum. nih.govkaist.ac.kr
Table 2: Influence of Structural Modifications on Fluorescent Probe Properties
| Structural Modification | Functional Effect | Underlying Mechanism/Principle | Reference |
|---|---|---|---|
| Incorporation of a weak base (e.g., morpholine, tertiary amine) | Accumulation in acidic organelles (lysosomes); pH-dependent fluorescence | Protonation in acidic pH prevents diffusion back across the membrane; relieves PET quenching | thermofisher.comnih.gov |
| Attachment of a triphenylphosphonium (TPP) cation | Targeting of mitochondria | Accumulation driven by the negative mitochondrial membrane potential | frontiersin.org |
| Introduction of electron-withdrawing/donating groups to the fluorophore core | Shift in absorption/emission wavelengths (spectral tuning) | Modulation of the intramolecular charge transfer (ICT) character of the excited state | nih.govkaist.ac.kr |
| Altering the length of the conjugated π-system | Shift in absorption/emission maxima | Changes the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) | acs.org |
Design Principles for Naphthoylenebenzimidazole-Based Fluorescent Probes
The rational design of fluorescent probes based on the naphthoylenebenzimidazole scaffold follows a set of established principles aimed at optimizing performance for specific biological imaging tasks. nih.govmdpi.com
Fluorophore-Recognition Motif Structure: A successful probe generally consists of two key components: the fluorophore (the naphthoylenebenzimidazole core), which is responsible for the emission of light, and a recognition motif that interacts with the target analyte or environment. nih.govmdpi.com In the case of DND-153, the weak base side chain acts as the recognition motif for protons (H+), triggering the fluorescence signal.
Mechanism-Based Design: The signaling mechanism is a core design consideration. For "off-on" probes like many LysoSensors, photoinduced electron transfer (PET) is a common strategy. thermofisher.comnih.govmdpi.com In the "off" state (at neutral or high pH), the lone pair of electrons on the amine side chain quenches the fluorophore's excitement. In the "on" state (at low pH), protonation of the amine prevents this quenching, restoring bright fluorescence. thermofisher.com
Physicochemical Properties for Cellular Targeting: For a probe to reach its intracellular target, it must be able to cross the plasma membrane. Probes designed for lysosomal targeting are typically lipophilic weak bases. nih.gov The lipophilicity allows the neutral form of the molecule to diffuse across membranes, while the basic character ensures it becomes protonated and trapped within the acidic lumen of the lysosome. thermofisher.comnih.gov
Photophysical Optimization: The naphthoylenebenzimidazole core must possess desirable photophysical properties, including a high molar extinction coefficient, high fluorescence quantum yield, and good photostability. Structural modifications are used to tune the excitation and emission wavelengths to match available light sources and detectors and to avoid spectral overlap with endogenous cellular fluorescence. mdpi.com
By systematically applying these principles, chemists can design and synthesize novel naphthoylenebenzimidazole-based probes with enhanced sensitivity, selectivity, and targeting capabilities for advanced cellular imaging.
Photophysical Phenomena and Spectroscopic Characterization of Dnd 153 Dye
pH-Dependent Fluorescence Dynamics of DND-153 Dye
The fluorescence of DND-153 is highly dependent on the pH of its environment, a characteristic that is central to its application as a lysosomal probe. nih.govthermofisher.comthermofisher.com The dye is brightly fluorescent even at neutral pH and shows a further increase in fluorescence intensity upon acidification. thermofisher.comscribd.com This behavior is in contrast to some other pH-sensitive dyes that are only fluorescent in acidic compartments. thermofisher.com
Mechanism of Protonation-Induced Fluorescence Enhancement
The primary mechanism underlying the pH-dependent fluorescence of DND-153 is the protonation of its weak base side chain. nih.govthermofisher.comthermofisher.com In environments with a higher proton concentration (lower pH), the amino groups on the side chain become protonated. This protonation event effectively relieves the fluorescence quenching that occurs at higher pH values. nih.govthermofisher.comthermofisher.com The quenching process at neutral or basic pH is attributed to photoinduced electron transfer (PET) from the non-protonated weak-base side chain to the fluorophore. thermofisher.com Upon protonation, this PET process is inhibited, leading to a significant enhancement of the dye's fluorescence quantum yield. nih.gov This mechanism allows the dye to act as a sensitive indicator of acidic environments, such as those found in lysosomes. nih.govthermofisher.comthermofisher.com
Studies on Fluorescence Quenching Mechanisms Related to Basic Side Chains
The basic side chain of the this compound is the key to its pH-sensing ability. At neutral or alkaline pH, the lone pair of electrons on the nitrogen atom of the basic side chain is available to participate in a non-radiative de-excitation pathway, effectively quenching the fluorescence of the molecule. thermofisher.comnih.gov This quenching is a common phenomenon in fluorophores possessing a receptor unit (in this case, the basic side chain) that can engage in PET with the excited fluorophore. As the pH of the surrounding medium decreases, the increased proton concentration leads to the protonation of this basic side chain. nih.govnih.gov This addition of a proton ties up the lone pair of electrons on the nitrogen, thereby inhibiting the PET process and causing a subsequent increase in fluorescence intensity. thermofisher.comnih.gov Studies on similar LysoSensor dyes have confirmed that increasing the buffer pH enhances the quenching effects of their basic side chains, which in turn reduces their steady-state fluorescence and lifetimes. nih.govresearchgate.net
Fluorescence Lifetime Studies and Decay Kinetics of this compound
Fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, provides another layer of information about the dye's environment and photophysical processes. For DND-153, the fluorescence lifetime is also sensitive to environmental factors, particularly pH.
Analysis of Biexponential Fluorescence Decay Characteristics
The fluorescence decay of DND-153 is not a simple single-exponential process. Instead, it exhibits a biexponential decay, indicating the presence of at least two distinct excited-state populations or de-excitation pathways. researchgate.net Research has shown that the fluorescence decay of LysoSensor Green DND-153 is characterized by a dominant long-lifetime component (τ₂) of approximately 6.5 nanoseconds, which contributes to over 90% of the decay within the tested pH range. researchgate.net The presence of a biexponential decay can often be attributed to different conformations of the dye molecule or the existence of both protonated and unprotonated species in solution, each with its own characteristic lifetime. acs.org
Table 1: Fluorescence Lifetime Components of this compound
| Component | Lifetime (τ) | Relative Contribution |
|---|---|---|
| Long-lived | ~6.5 ns | >90% |
| Short-lived | Not specified | <10% |
Data sourced from global intensity decay analysis studies. researchgate.net
Environmental Factors Influencing Fluorescence Lifetimes
The primary environmental factor influencing the fluorescence lifetime of DND-153 is pH. nih.govresearchgate.netresearchgate.net As the pH decreases, the protonation of the side chain not only increases the fluorescence intensity but also affects the fluorescence lifetime. nih.govresearchgate.net For LysoSensor dyes in general, including DND-153, raising the pH leads to increased quenching from the basic side chain, which in turn causes a reduction in the fluorescence lifetime. nih.govresearchgate.net However, compared to other pH-sensitive dyes like BCECF, LysoSensor Green DND-153 shows a smaller variation in its average fluorescence decay time across the physiological pH range. researchgate.net This suggests that while pH does influence the lifetime, the effect is less pronounced than for some other probes. researchgate.net The fluorescence lifetime can also be influenced by the polarity of the local environment and the potential for specific interactions like hydrogen bonding. researchgate.netaip.org
Investigations into Intramolecular Charge Transfer (ICT) Processes in Related Dye Systems
The core structure of DND-153 is related to N-annulated rylene dyes, a class of compounds known for their interesting photophysical properties, including Intramolecular Charge Transfer (ICT). kaist.ac.krrylene-wang.comacs.org ICT is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. kaist.ac.kr
In donor-π-acceptor (D-π-A) systems, which are structurally analogous to DND-153, ICT plays a crucial role in their photophysical behavior. rylene-wang.com Studies on a diphenylamine (B1679370) N-annulated naphthalene (B1677914) dicarboximide derivative (DND), a related system, have shown that the dynamics of ICT are highly sensitive to solvent polarity. kaist.ac.kr In these push-pull sensitizers, ICT in the excited state helps to reduce the exciton (B1674681) binding energy and facilitate charge separation. kaist.ac.kr The efficiency of ICT can be influenced by the electronic properties of the donor and acceptor moieties, as well as the nature of the π-conjugated linker that connects them. rylene-wang.com Theoretical calculations on N-annulated perylene-based dyes indicate that structural modifications can modulate the energy levels of the frontier orbitals and accelerate the ICT process. rsc.org These investigations into related systems provide a framework for understanding the potential role of ICT processes in the photophysical characteristics of the this compound.
Solvent Polarity Effects on Excited-State Dynamics
The excited-state dynamics of the this compound, a push-pull sensitizer (B1316253), are profoundly influenced by the polarity of the surrounding solvent medium. kaist.ac.kr This dependence is a hallmark of molecules that undergo intramolecular charge transfer (ICT) upon photoexcitation. The this compound consists of a diphenylamine (DPA) group serving as the electron donor and an N-annulated naphthalene dicarboximide (NANDID) moiety acting as the electron acceptor. kaist.ac.kr The photophysical properties of this donor-acceptor (D-A) structure have been systematically investigated in a range of solvents with varying dielectric constants, including cyclohexane (B81311) (CHX), tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO). kaist.ac.kr
Steady-state absorption and emission spectroscopy reveal significant solvatochromism. While the absorption spectra show minor shifts, the emission spectra exhibit a pronounced red-shift as the solvent polarity increases. kaist.ac.kr For instance, the emission maximum shifts from 572 nm in the nonpolar solvent cyclohexane to 672 nm in the highly polar solvent dimethyl sulfoxide. kaist.ac.kr This large Stokes shift is indicative of a substantial change in the dipole moment between the ground state and the excited state, which is characteristic of an ICT state. mdpi.com
The solvent polarity not only affects the emission energy but also the fluorescence quantum yield (Φfl) and lifetime (τfl). As the solvent polarity increases, both the quantum yield and the fluorescence lifetime decrease significantly. kaist.ac.kr This trend suggests that in more polar solvents, non-radiative decay pathways become more dominant. mdpi.com The increased charge separation in the excited state in polar environments facilitates these non-radiative processes. kaist.ac.kr
Femtosecond broadband transient absorption (TA) spectroscopy provides deeper insights into the ultrafast dynamics. In nonpolar solvents like cyclohexane, the TA spectra show features corresponding to the locally excited (LE) state, which then relaxes to the ICT state. In highly polar solvents such as DMSO, the dynamics are different, indicating that the solvent environment plays a critical role in determining the nature and pathway of excited-state relaxation, specifically whether a transition to an ICT state or a charge-separated (CS) state occurs. kaist.ac.kr The stabilization of the highly polar charge-transfer state by polar solvent molecules is a key factor governing these dynamics. unige.ch
Table 1: Photophysical Properties of this compound in Various Solvents This table is interactive. You can sort the data by clicking on the column headers.
| Solvent | Dielectric Constant (εs) | λabs (nm) | λfl (nm) | Stokes shift (cm-1) | Φfl | τfl (ns) | knr (×107 s-1) |
|---|---|---|---|---|---|---|---|
| Cyclohexane (CHX) | 2.02 | 500 | 572 | 2580 | 0.20 | 1.83 | 4.4 |
| Tetrahydrofuran (THF) | 7.58 | 508 | 622 | 3440 | 0.08 | 1.05 | 8.8 |
| N,N-Dimethylformamide (DMF) | 36.7 | 511 | 659 | 4370 | 0.02 | 0.40 | 24.5 |
| Acetonitrile (MeCN) | 37.5 | 508 | 658 | 4480 | 0.01 | 0.23 | 43.0 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 514 | 672 | 4650 | 0.01 | 0.29 | 34.1 |
Source: The Journal of Physical Chemistry C, 2020. kaist.ac.kr
Correlation Between Ultrafast ICT and Solvation Dynamics
The process of intramolecular charge transfer in the this compound is intrinsically linked to the dynamics of the surrounding solvent molecules, a phenomenon known as solvation dynamics. kaist.ac.kr Following photoexcitation to the Franck-Condon state, the dye molecule possesses a significantly different charge distribution compared to its ground state. The surrounding solvent molecules, which were in equilibrium with the ground-state charge distribution, must then reorient themselves to stabilize the newly formed, more polar excited state. This solvent reorganization is a time-dependent process. nih.govcapes.gov.br
The ultrafast transition from the initial Franck-Condon state to the relaxed ICT state is not solely an intramolecular process but is strongly coupled with these solvation dynamics. kaist.ac.kr Evidence from femtosecond broadband transient absorption spectroscopy shows that the time scales for the ICT process in DND-153 are correlated with the time scales of solvent relaxation. kaist.ac.kr In essence, the solvent's ability to reorganize around the excited dye dictates the rate and efficiency of the ICT process. unige.ch
This correlation explains the strong dependence of the ICT dynamics on solvent polarity. In polar solvents, the solvent molecules can reorient more effectively and rapidly to stabilize the charge-separated excited state, thus facilitating a faster ICT process. kaist.ac.krresearchgate.net The energy of the excited state is lowered as solvation progresses, which can be observed as a time-dependent red shift in the fluorescence emission, known as the time-dependent fluorescence shift (TDFS). nih.gov The investigation into DND-153 revealed that the charge carrier dynamics on an ultrafast timescale are strongly correlated to these solvation dynamics. kaist.ac.kr
Molecular Interactions and Mechanistic Insights of Dnd 153 Dye As an Acidotropic Probe
Principles of Acidotropic Accumulation in Cellular Compartments
The accumulation of DND-153 in acidic organelles is governed by the principle of pH partitioning. mdpi.comphysiology.org DND-153 is a cell-permeable weak base. researchgate.netnih.govresearchgate.net In its unprotonated, neutral state, it can freely traverse cellular membranes. physiology.orgnih.gov However, upon encountering the low pH environment characteristic of organelles like lysosomes (pH 4.5-5.0), the weak base moiety of the dye becomes protonated. mdpi.comnih.gov This protonation confers a positive charge to the molecule, rendering it membrane-impermeable and effectively trapping it within the acidic compartment. mdpi.comphysiology.orgnih.gov This process of selective accumulation in acidic vesicles is a hallmark of acidotropic probes. nih.govthermofisher.comscribd.com
Selective Partitioning and Localization in Acidic Organelles (e.g., Lysosomes, Endosomes)
Due to the mechanism of acidotropic accumulation, DND-153 selectively partitions into and highlights acidic organelles within the cell, most notably lysosomes and late endosomes. thermofisher.comthermofisher.com The significant pH gradient between the cytoplasm (typically around pH 7.2) and the lumen of these organelles drives the concentration of the dye. nih.gov While DND-153 is brightly fluorescent even at neutral pH, its accumulation within these acidic vesicles leads to a pronounced increase in localized fluorescence, allowing for their visualization. thermofisher.comthermofisher.comscribd.com Studies have utilized DND-153 to examine the acidification of endosomes and lysosomes. thermofisher.comnih.gov
It's important to note that like other lysosomotropic dyes, prolonged incubation with DND-153 can potentially have an "alkalizing effect" on the lysosomes, causing an increase in their internal pH. thermofisher.comscribd.comthermofisher.com
Interactions with Intracellular pH Gradients and Proton Transport Systems
The function of DND-153 is intrinsically linked to the intracellular pH gradients maintained by proton transport systems. The acidic interior of lysosomes is established and maintained by vacuolar-type H+-ATPases (V-ATPases), which are proton pumps that actively transport protons from the cytoplasm into the lysosomal lumen. physiology.org The resulting low pH environment is what enables the protonation and subsequent trapping of DND-153. researchgate.netnih.govresearchgate.net Therefore, the fluorescence signal from accumulated DND-153 is an indirect indicator of the activity of these proton pumps and the integrity of the organelle's pH gradient.
Mechanisms of pH-Dependent Spectral Response and Indicator Behavior
The fluorescence of DND-153 is pH-dependent. Unlike many other pH indicators that become more fluorescent in alkaline conditions, DND-153 exhibits increased fluorescence in acidic environments. nih.govthermofisher.comresearchgate.net This phenomenon is attributed to the protonation of the dye's weak-base side chain. nih.govthermofisher.comresearchgate.net In its unprotonated state at neutral or higher pH, the side chain quenches the fluorescence of the fluorophore. researchgate.netnih.govresearchgate.netresearchgate.net Upon entering an acidic compartment and becoming protonated, this quenching effect is relieved, leading to a significant increase in the steady-state fluorescence intensity. nih.govthermofisher.comresearchgate.net
Research has shown that DND-153, with a pKa of approximately 7.5, is brightly fluorescent at neutral pH but becomes even more so in acidic conditions. thermofisher.comthermofisher.comscribd.comnih.govgoogle.com However, it does not exhibit significant shifts in its absorption or emission spectra with changes in pH. researchgate.net Its fluorescence intensity increases as the pH decreases. thermofisher.com The dye has an excitation maximum at approximately 442 nm and an emission maximum at around 505 nm. google.com
The pH-dependent fluorescence lifetime of DND-153 has also been characterized. As the pH of the buffer is raised, the quenching effects of the basic side chain increase, which leads to a reduction in both the steady-state fluorescence and the fluorescence lifetime. researchgate.netnih.govresearchgate.net
Table of Spectral Properties:
| Property | Value |
|---|---|
| Excitation Maximum | ~442 nm google.com |
| Emission Maximum | ~505 nm google.com |
Advanced Research Applications and Methodologies Utilizing Dnd 153 Dye
Intracellular pH Sensing and Ratiometric Measurement Techniques
Accurate measurement of intracellular pH, particularly within vesicular compartments such as lysosomes and endosomes, is crucial for understanding a myriad of cellular processes, from enzyme activity and protein degradation to autophagy and drug metabolism. DND-153 and its analogs are instrumental in these investigations due to their pH-sensitive fluorescent properties.
Methodologies for Quantifying Vesicular pH Dynamics
The quantification of pH within acidic organelles can be achieved through various fluorescence-based methods. DND-153 belongs to the LysoSensor™ family of probes, which are weak bases that are freely permeable to cell membranes in their neutral state. nih.govresearchgate.net Upon entering an acidic compartment, these probes become protonated and accumulate, leading to a significant increase in fluorescence.
While some LysoSensor dyes, like LysoSensor Blue DND-167, exhibit a pH-dependent increase in fluorescence intensity at a single wavelength, others, such as LysoSensor Yellow/Blue DND-160, are ratiometric probes. lumiprobe.comthermofisher.comgoogle.comnorthwestern.edumuni.czresearchgate.netpnas.org Ratiometric dyes undergo a shift in either their excitation or emission spectra in response to pH changes. northwestern.eduresearchgate.netnih.gov This allows for the measurement of fluorescence intensity at two different wavelengths. The ratio of these intensities provides a quantitative pH value that is largely independent of probe concentration, photobleaching, and cell path length, thus offering a more robust and reliable measurement of vesicular pH. northwestern.edutandfonline.comrsc.orgmdpi.comlww.com For instance, LysoSensor Yellow/Blue DND-160 fluoresces blue in neutral environments and shifts to yellow in more acidic conditions. tandfonline.comrsc.orgmaokangbio.com The ratio of the yellow to blue fluorescence can be calibrated to determine the precise pH of the organelle. northwestern.edulww.com
LysoSensor Green DND-153 is noted to be brightly fluorescent even at neutral pH, which contrasts with probes like LysoSensor Green DND-189 that are almost non-fluorescent except in acidic compartments. scribd.comthermofisher.com This property of DND-153 suggests its potential use in tracking the movement of vesicles between compartments with different pH values.
Table 1: Spectral Properties of Selected LysoSensor Dyes for pH Measurement
| Probe Name | pKa | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |
|---|---|---|---|---|
| LysoSensor Blue DND-167 | ~5.1 | 373 | 425 | Becomes more fluorescent in acidic environments. thermofisher.comgoogle.com |
| LysoSensor Green DND-189 | ~5.2 | 443 | 505 | Almost non-fluorescent except in acidic compartments. maokangbio.comhep.com.cn |
| LysoSensor Yellow/Blue DND-160 | ~4.2 | 329/384 | 440/540 | Ratiometric dye with dual excitation and emission. maokangbio.comfluorofinder.com |
| LysoSensor Green DND-153 | ~7.5 | - | - | Brightly fluorescent at neutral pH. scribd.comthermofisher.com |
Development of Lifetime-Based pH Sensing Protocols
Fluorescence lifetime imaging microscopy (FLIM) offers an alternative and powerful approach for intracellular pH measurement. researchgate.net The fluorescence lifetime of a probe is the average time it remains in the excited state before returning to the ground state by emitting a photon. This lifetime can be sensitive to the local environment, including pH. nih.govresearchgate.net
Research into the fluorescence lifetime characteristics of LysoSensor probes has revealed their potential for lifetime-based pH sensing. For LysoSensor Green DND-153, increasing the pH of the surrounding buffer leads to a reduction in both its steady-state fluorescence and its fluorescence lifetime due to the increased quenching effects of its protonated weak base side chains. nih.govresearchgate.net However, studies have also indicated that the pH-dependent lifetime changes for DND-153 in its blue-green emission region are minimal. nih.gov This suggests that while it has been explored for this application, other probes like LysoSensor DND-160, which exhibit significant pH-dependent lifetime changes, may be more suitable for quantitative lifetime-based pH imaging. nih.govresearchgate.netresearchgate.net The development of FLIM-based protocols using such probes provides a valuable method for determining the pH of intracellular compartments, independent of probe concentration. researchgate.net
Advanced Fluorescence Microscopy Techniques for Subcellular Imaging
The utility of DND-153 and related dyes is fully realized when coupled with advanced fluorescence microscopy techniques. These methods enable the visualization of subcellular structures and dynamic processes with high spatial and temporal resolution.
Single-Photon and Two-Photon Fluorescence Microscopy Applications
Conventional fluorescence microscopy, or single-photon microscopy, has been widely used with LysoSensor dyes to visualize acidic organelles. However, two-photon (or multiphoton) fluorescence microscopy (2PFM or MPE) offers several advantages for imaging deep within biological tissues. kcl.ac.uk By using a focused, high-intensity laser that emits lower-energy photons (typically in the infrared range), two photons can be simultaneously absorbed by the fluorophore to induce excitation. kcl.ac.uk This localized excitation reduces out-of-focus fluorescence, minimizes phototoxicity, and allows for deeper tissue penetration. While specific studies detailing the application of DND-153 in two-photon microscopy are not abundant, the general principles of this technique make it a promising avenue for future research with this and other fluorescent probes for in vivo imaging. uq.edu.aupitt.edu
Confocal Microscopy for High-Resolution Subcellular Visualization
Confocal microscopy is a cornerstone technique for high-resolution imaging of cells and tissues stained with fluorescent probes like DND-153. By employing a pinhole to reject out-of-focus light, confocal microscopy provides sharp, optically sectioned images of subcellular structures. nih.govdtu.dk Numerous studies have utilized LysoSensor dyes in conjunction with confocal microscopy to visualize the morphology, distribution, and pH of lysosomes and other acidic vesicles. pnas.orgrsc.orgmdpi.comlww.commdpi.comnih.gov This combination allows for the detailed examination of lysosomal dynamics in various cellular contexts, including disease models. mdpi.comnih.gov For example, confocal imaging with LysoSensor probes has been used to observe the colocalization of these dyes with lysosomal markers like LAMP1, confirming their accumulation in lysosomes. lww.com
Time-Lapse Imaging for Dynamic Cellular Process Monitoring
Time-lapse fluorescence microscopy is a powerful tool for studying the dynamic behavior of cellular components over time. By capturing images at regular intervals, researchers can monitor processes such as organelle trafficking, fusion, and fission. hep.com.cn LysoSensor dyes, including those with properties similar to DND-153, are well-suited for time-lapse imaging of acidic organelles. pnas.orghep.com.cnnih.govescholarship.org These studies have provided valuable insights into lysosomal dynamics, including their movement along microtubules and their interactions with other organelles. hep.com.cn Time-lapse imaging with pH-sensitive LysoSensor probes can also reveal dynamic changes in vesicular pH in response to various stimuli or experimental conditions, offering a window into the real-time physiology of the cell. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| DND-153 dye |
| LysoSensor Blue DND-167 |
| LysoSensor Green DND-189 |
| LysoSensor Yellow/Blue DND-160 |
| LAMP1 |
Multi-Component Co-Staining Methodologies with this compound
The utility of this compound in cellular biology is significantly enhanced through its application in multi-component co-staining protocols. These methodologies allow for the simultaneous visualization of different cellular structures or the correlation of organellar pH with specific proteins and events. By combining DND-153 with other fluorescent probes, researchers can gain a more comprehensive understanding of cellular dynamics.
A common approach involves co-staining with nuclear dyes such as DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342. thermofisher.comresearchgate.net This allows for the clear demarcation of the nucleus in relation to the acidic organelles stained by the LysoSensor probe, providing important spatial context within the cell. thermofisher.comresearchgate.net For instance, in studies of infected cells, DAPI is used to visualize both the host cell nucleus and the intracellular bacteria, while DND-153 reveals the pH characteristics of the vacuole in which the bacteria reside. researchgate.net
Furthermore, DND-153 is frequently used in parallel with other LysoSensor dyes that have different pKa values, such as LysoSensor Green DND-189 (pKa ≈ 5.2). nih.govnih.gov This "pH bracketing" technique is particularly insightful. For example, in studies of Pompe disease models, researchers used both DND-153 (which fluoresces in environments with a pH up to 7.5) and DND-189 (which only fluoresces in acidic environments with a pH ≤ 5.2). nih.gov The observation that swollen lysosomes stained with DND-153 but not with DND-189 allowed researchers to determine that the pH of these aberrant vacuoles was in the less acidic range of 5.2 to 7.5. nih.gov A similar strategy was employed to demonstrate that vacuoles containing the bacterium Anaplasma marginale maintain a near-neutral pH. asm.org
Co-staining with antibodies against specific organelle-resident proteins is another powerful technique. Immunofluorescence staining for lysosomal-associated membrane protein 1 (LAMP1) is often performed following live-cell imaging with DND-153. nih.gov This allows for the confirmation that the compartments stained by the pH-sensitive dye are indeed lysosomes. In autophagy research, DND-153 has been used alongside staining for both LAMP-1 and the autophagy marker LC3, enabling the investigation of autophagosome maturation and fusion with lysosomes. nih.gov
| Co-staining Agent | Target | Research Application | Reference(s) |
| LysoSensor Green DND-189 | Acidic Organelles (pKa ≈ 5.2) | Bracketing organellar pH to determine if it is above or below pH 5.2. | nih.gov, nih.gov, asm.org |
| DAPI / Hoechst 33342 | Nucleus (DNA) | Providing spatial context by marking the nucleus during imaging. | thermofisher.com, researchgate.net |
| LAMP1 Antibody | Lysosomal Membrane | Confirming the identity of lysosomes and correlating pH with lysosomal structures. | nih.gov, nih.gov |
| LC3 Antibody | Autophagosomes | Studying the maturation of autophagosomes and their fusion with lysosomes. | nih.gov |
| RFP-tagged Proteins | Specific Proteins of Interest | Correlating the location of a specific protein with the pH of its environment. | asm.org |
Investigations into Organelle Biogenesis and Function Using this compound
This compound serves as a critical tool for dissecting the intricate processes of organelle formation and function, particularly for compartments within the endo-lysosomal pathway. Its pH-sensing properties provide dynamic insights into the maturation and physiological state of these organelles.
The acidification of endosomes and lysosomes is fundamental to their function, enabling the activation of pH-dependent hydrolases, receptor-ligand dissociation, and proper sorting of cargo. DND-153, a member of the LysoSensor family of probes, is instrumental in studying these acidification events. thermofisher.com As a weak base, it freely permeates cell membranes and accumulates in acidic compartments upon protonation. researchgate.net
LysoSensor Green DND-153 has a pKa of approximately 7.5 and is brightly fluorescent at neutral pH. thermofisher.comnih.gov Its fluorescence intensity changes in response to pH, making it an effective tool for measuring relative changes in lysosomal pH. nih.gov A key characteristic is that it exhibits higher fluorescence in less acidic or neutral environments compared to highly acidic ones. nih.govnih.gov This property has been leveraged in numerous studies to identify and characterize organelles with an abnormally elevated pH.
For example, in cellular models of Pompe disease, a lysosomal storage disorder, DND-153 was used to show that enlarged lysosomes were significantly less acidic than those in healthy cells. nih.gov Similarly, studies on cells deficient in the CFTR protein, which is associated with cystic fibrosis, utilized DND-153 to demonstrate that some intracellular vesicles exhibit a higher pH than normal. uni-due.de In cellular models of synucleinopathies, an increase in the granular staining intensity of DND-153 was interpreted as an indication of compromised lysosomal activity and a more neutral pH. nih.gov
The dye is also valuable in microbiology for studying how intracellular pathogens manipulate their host environment. Research on Anaplasma marginale and Ehrlichia chaffeensis has shown that these bacteria reside in vacuoles that fail to acidify, a fact confirmed by their strong staining with DND-153 but weak or no staining with acidic-range probes like DND-189. researchgate.netasm.org
| Study Focus | Cell/Organism Model | Key Finding with DND-153 | Reference(s) |
| Lysosomal Storage Disease | Pompe Disease (GAA KO) Myotubes | Enlarged lysosomes have an abnormally high pH (between 5.2 and 7.5). | nih.gov |
| Synucleinopathies | P123H β-syn-overexpressing cells | Compromised lysosomal activity correlated with increased fluorescence, indicating a more neutral pH. | nih.gov |
| Cystic Fibrosis | Cftr-deficient macrophages | A subset of intracellular vesicles has a higher pH compared to wild-type cells. | uni-due.de |
| Bacterial Pathogenesis | Anaplasma marginale-infected cells | The bacterial vacuole (AmV) maintains a near-neutral pH, avoiding acidification. | asm.org |
| Bacterial Pathogenesis | Ehrlichia chaffeensis-infected cells | The Ehrlichia-containing vacuole is not acidic. | researchgate.net |
Fluid-phase endocytosis is a crucial cellular process for the non-specific uptake of soluble molecules from the extracellular environment. The pathway involves the formation of endosomes which progressively mature and often fuse with lysosomes for degradation of their contents. While DND-153 does not directly trace the fluid-phase uptake itself, it is an essential tool for characterizing the pH environment of the organelles involved in this pathway.
The standard method for tracking fluid-phase endocytosis involves incubating cells with fluorescently conjugated, biologically inert macromolecules like dextran (B179266). nih.govthermofisher.com As the fluorescent dextran is internalized, it travels through early endosomes, late endosomes, and finally accumulates in lysosomes. nih.gov The conditions for using dextran as a reliable lysosomal marker must be optimized for each cell type, including concentration and the duration of the pulse (incubation) and chase (post-incubation) periods. nih.gov
By subsequently staining these cells with DND-153, researchers can measure the pH of the dextran-containing compartments. This allows for the correlation of the endocytic progression with the acidification state of the vesicles. For example, a study could track the uptake of Alexa Fluor-conjugated dextran and then use DND-153 and DND-189 to determine if the dextran-loaded vesicles have reached a mature, acidic state (staining with DND-189) or are arrested in a less acidic, intermediate compartment (staining with DND-153 but not DND-189). This combined approach provides a powerful method to investigate defects in endosomal maturation and lysosomal function. nih.govnih.gov
Studies on Lysosome and Endosome Acidification Processes
Emerging Research Applications of Related Dye Classes
The principles of fluorescence and molecular interaction that underpin DND-153 are being expanded in related classes of dyes, opening new avenues for research in materials science and biophysics. These emerging applications focus on complex behaviors such as self-assembly and the probing of molecular-level interactions.
Certain classes of dye molecules possess the ability to spontaneously organize into well-defined, supramolecular structures through non-covalent interactions. This process of self-assembly is of great interest for creating novel nanomaterials with unique optical and electronic properties.
One study reported on an unusual red-colored dye, 7-Amino-6h-anthra[9,1-cd] thermofisher.comnih.govthiazol-6-one (AAT), which exhibits fascinating self-assembly behavior. researchgate.neturfu.ruchemrxiv.org In the solvent DMSO, AAT molecules assemble into tree-like branched structures. urfu.ruchemrxiv.org However, when the solvent is changed to the less polar THF, a morphological transition occurs, and the dye reassembles into straight fibers. urfu.ruchemrxiv.org This solvent-dependent transition highlights the crucial role of molecular interactions with the environment in directing the final assembled structure.
Another example involves amphiphilic cyanine (B1664457) dyes, such as C8S3, which are known to self-assemble in water. aip.org Research has focused on understanding the very first step of this process: dimerization. By characterizing the formation of dimers from isolated monomers, scientists can gain insights that may allow them to guide the self-assembly process toward desired morphologies, such as double-walled nanotubes, which have potential applications in energy storage and optoelectronics. aip.org The process is driven by weak, non-covalent forces including van der Waals and Coulomb interactions, hydrogen bonds, and π–π stacking. aip.org
| Dye Class / Example | Assembled Morphology | Key Transition / Finding | Reference(s) |
| Anthra[9,1-cd] thermofisher.comnih.govthiazol-6-one (AAT) | Tree-like branches (in DMSO), Straight fibers (in THF) | Morphological transition is induced by changing solvent polarity. | urfu.ru, chemrxiv.org |
| Amphiphilic Cyanine (C8S3) | Dimers, Double-walled aggregates | Dimerization is the initial step in the self-assembly of larger structures. | aip.org |
| Oligo(p-phenylenevinylene) (OPV) Dimer | Nanoscale aggregates (Agg. I and Agg. II) | Biphasic aggregation pathways lead to kinetically metastable and thermodynamically stable morphologies. | researchgate.net |
Hydrogen bonds are fundamental, directional interactions that play a critical role in the structure of water and the binding of molecules within aqueous environments. Certain dye classes are now being used not just as stains, but as sophisticated probes to study these hydrogen-bonding networks.
The interaction of dyes with substrates like cellulose (B213188) is often mediated by hydrogen bonds. Spectroscopic studies using dyes such as Congo red have shown that hydrogen bonding is a relevant factor in dye-fiber interactions. nih.gov Theoretical studies using density functional theory (DFT) have further confirmed that hydrogen bonds, along with Van der Waals forces, play a significant role in the adsorption of dyes like methyl orange onto various surfaces from aqueous solutions. nih.gov
More advanced applications use dyes to probe the structure of water itself. The fluorescent dye 2-acetyl-6-(dimethylamino)naphthalene (ACDAN) has proven invaluable for studying the water hydrogen-bonding network. mdpi.com Its fluorescence signal is sensitive to the local dielectric environment, which is directly influenced by the organization and dipolar relaxation of surrounding water molecules. By analyzing the spectral changes of ACDAN in salt solutions and within hydrogel matrices, researchers can monitor how solutes and confinement alter the hydrogen-bonding structure of water at a molecular level. mdpi.com This provides critical insights into fundamental biological processes like protein folding and enzyme activity, which are heavily influenced by the surrounding water structure. mdpi.com
Exploration in Dye-Sensitized Solar Cell Architectures
Extensive research into the scientific literature and chemical databases reveals that the compound "this compound" is not documented for use in dye-sensitized solar cell (DSSC) architectures. The primary identification for DND-153 is as LysoSensor Green DND-153, a fluorescent probe specifically designed for biological applications. researchgate.netresearchgate.net Its principal function is to accumulate in acidic organelles of living cells, such as lysosomes, and report on their pH levels through changes in fluorescence. researchgate.netthermofisher.com
The fundamental requirements for a dye to be effective in a DSSC include a broad absorption spectrum in the visible range, appropriate energy levels (HOMO/LUMO) for efficient electron injection into the semiconductor's conduction band (typically TiO2) and regeneration by the electrolyte, and anchoring groups (like carboxylates or phosphonates) to bind firmly to the semiconductor surface. ntnu.nomdpi.comd-nb.info
Therefore, no data tables on its photovoltaic performance (e.g., power conversion efficiency, short-circuit current density, open-circuit voltage, or fill factor) can be generated, as no such research appears to have been conducted or published. The exploration of this compound in the context of solar cell architectures is not a known area of scientific inquiry.
Methodological Considerations and Challenges in Dnd 153 Dye Research
Impact of Microenvironmental Factors on Probe Performance (e.g., Membrane Localization Effects)
The performance of DND-153 as a pH indicator is significantly influenced by its immediate microenvironment within the cell. As a cell-permeable weak base, DND-153 is designed to accumulate in acidic organelles through protonation. nih.govresearchgate.net This protonation of its weak base side chain alleviates fluorescence quenching, leading to an increase in fluorescence intensity in more acidic environments. thermofisher.com
A primary factor affecting its performance is its localization within organellar membranes. thermofisher.com DND-153 possesses a hydrophobic chemical structure that facilitates its passage across cellular membranes. nih.gov However, this can also lead to its partitioning into the lipid bilayers of organelles rather than remaining solely in the aqueous lumen. thermofisher.com This membrane association can alter the probe's photophysical properties. The actual pKa of the dye within the cellular environment is likely to differ from the value determined in vitro (pKa ≈ 7.5). thermofisher.comthermofisher.com This discrepancy arises because the local environment of the lipid membrane is substantially different from a simple aqueous buffer. Consequently, calibration curves generated in vitro may not accurately reflect the absolute pH within the organelle, often limiting the use of DND-153 to qualitative or semi-quantitative comparisons of organellar pH. thermofisher.com Research on other fluorescent lipid analogs has shown that the choice of labeling strategy (e.g., headgroup vs. acyl chain) can significantly impact how the probe reports on membrane properties, highlighting the sensitivity of these dyes to their lipid environment. abberior.rocks
Strategies for Minimizing Experimental Perturbations (e.g., Mitigation of Lysosomal Alkalinization)
A significant challenge in using acidotropic probes like DND-153 is their potential to perturb the very environment they are intended to measure. One of the most critical perturbations is the alkalinization of lysosomes. thermofisher.com The accumulation of the weakly basic dye within these acidic organelles can buffer the luminal protons, leading to an artificial increase in the lysosomal pH. thermofisher.comnih.gov
Several strategies can be employed to minimize such experimental artifacts:
Short Incubation Times: To mitigate lysosomal alkalinization, it is recommended to use very short incubation times. For some LysoSensor probes, an incubation period of 1 to 5 minutes at 37°C is suggested to acquire a reliable signal before significant pH changes occur. thermofisher.com While some protocols report longer incubations nih.govresearchgate.net, these may be specific to cell type or experimental design and risk introducing artifacts.
Optimized Probe Concentration: Using the lowest possible concentration of the dye that still provides a detectable signal is a fundamental strategy to reduce any off-target or perturbing effects.
Use of Wash-Free Protocols: In certain applications, the properties of the dye may allow for imaging without a post-staining wash step, which can reduce cell stress and handling time. nih.govnih.gov
Decoupling Dyes from Membranes: A more advanced strategy, demonstrated for other membrane probes, involves chemically modifying the dye. Attaching the fluorophore to a lipid headgroup via a flexible linker, such as polyethylene (B3416737) glycol (PEG), can decouple the dye from the membrane itself. abberior.rocks This approach minimizes dye-induced membrane perturbations and may allow for more accurate reporting of the aqueous environment, though it also has the potential to interfere with molecular interactions. abberior.rocks
Limitations and Future Directions in Quantitative Intracellular pH Measurements
While DND-153 is a useful tool, it has several limitations, particularly for achieving truly quantitative intracellular pH measurements.
Intensity-Based Measurements: As an intensity-based probe, its signal is directly affected by factors other than pH, including dye concentration, photobleaching, and the path length of excitation light, which can vary with organelle size and shape. researchgate.net This makes absolute pH quantification challenging.
Microenvironment Sensitivity: The probe's pKa can shift depending on its localization within the cell, particularly its association with membranes, complicating the application of standard in vitro calibration curves. thermofisher.comthermofisher.com
Perturbation of Lysosomes: The potential for DND-153 to induce lysosomal alkalinization can alter the physiological state of the cell, confounding results. thermofisher.com
FLIM Suitability: Research has shown that DND-153 exhibits a relatively small change in fluorescence lifetime in response to pH shifts compared to other dyes, limiting its utility for more robust quantitative techniques like FLIM. researchgate.net
Future research in intracellular pH measurement is moving towards overcoming these limitations. The development of improved fluorescent probes is a key area of focus. This includes creating more robust ratiometric probes that are less sensitive to environmental factors and dye concentration. researchgate.netacs.org Furthermore, genetically encoded pH sensors, such as the pHlameleon family of probes, offer a powerful alternative to synthetic dyes. acs.orgresearchgate.net These protein-based sensors can be targeted to specific organelles with high precision and circumvent issues related to dye loading, leakage, and toxicity. acs.orgresearchgate.net For synthetic dyes, the exploration of novel chemical structures, such as the inclusion of PEG linkers to insulate the fluorophore from direct membrane interactions, represents a promising avenue for minimizing artifacts and improving the accuracy of quantitative pH measurements in live cells. abberior.rocks
Q & A
Q. What are the key photophysical properties of DND-153 dye, and how do they influence its application in fluorescence microscopy?
DND-153 is a low pH-dependent fluorescent dye with a molecular weight of 356.4 g/mol. Its fluorescence intensity and staining efficiency are highly sensitive to pH, making it suitable for visualizing acidic cellular compartments like lysosomes. The dye's small molecular size (compared to similar probes like DND-189) allows faster penetration into cells, achieving complete staining within 20 minutes. Researchers should prioritize calibrating pH conditions (e.g., using buffer systems) and optimizing dye concentration (1–4 μM) to balance signal intensity and cytotoxicity .
Q. How should experimental conditions be optimized for DND-153 in live-cell imaging studies?
Key considerations include:
- pH calibration : Use buffers to maintain a pH range of 4.5–5.5 to maximize fluorescence intensity.
- Incubation time : Allow 20 minutes for equilibration, as rapid staining may lead to uneven distribution.
- Concentration : Start with 1–2 μM to avoid self-quenching or cellular toxicity.
- Controls : Include negative controls (dye-free samples) and pH-adjusted reference samples to validate specificity. Document all conditions in a lab notebook with timestamps and reagent batch numbers for reproducibility .
Advanced Research Questions
Q. What methodological approaches are recommended for analyzing fluorescence quenching mechanisms of DND-153 in nanoparticle interactions?
Fluorescence quenching in DND-153 can arise from Förster resonance energy transfer (FRET) or static/dynamic interactions with nanoparticles. To distinguish these mechanisms:
- Perform time-resolved fluorescence decay assays to assess changes in lifetime (dynamic quenching shows reduced lifetime).
- Use Stern-Volmer plots to calculate quenching constants (). A linear plot suggests dynamic quenching, while upward curvature indicates static quenching.
- Validate with UV-Vis absorption spectroscopy : Static quenching often alters the absorption spectrum due to ground-state complex formation .
Q. How can researchers resolve contradictory data on DND-153’s fluorescence stability in heterogeneous biological systems?
Contradictions often stem from variability in local pH, ionic strength, or competing biomolecules. Mitigation strategies include:
- Normalization : Use internal fluorescence standards (e.g., pH-insensitive dyes like FITC) to calibrate signals.
- Statistical rigor : Apply ANOVA or t-tests to compare replicates under identical conditions.
- Cross-validation : Combine fluorescence microscopy with independent techniques (e.g., mass spectrometry) to confirm dye localization and stability .
Q. What computational frameworks are suitable for predicting DND-153’s behavior in novel environments (e.g., lipid membranes)?
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can model DND-153’s interactions:
- MD simulations : Use force fields like CHARMM or AMBER to predict partitioning into lipid bilayers.
- QM calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to estimate excitation energies and solvent effects. Cross-reference computational results with experimental data (e.g., fluorescence anisotropy) to validate predictions .
Methodological Best Practices
- Data Presentation : Use line graphs for pH-dependent fluorescence curves and bar charts for comparative quenching efficiency. Include error bars (±SEM) and p-values for statistical significance .
- Literature Review : Follow PRISMA guidelines for systematic reviews to identify gaps in DND-153 applications (e.g., unexplored interactions with mitochondrial membranes) .
- Ethical Compliance : Avoid AI-generated content; manually curate data and cite primary sources (e.g., Ishchenko et al., 2019) from peer-reviewed journals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
